molecular formula C11H22O2 B1683397 Undecanoic acid CAS No. 112-37-8

Undecanoic acid

Cat. No. B1683397
CAS RN: 112-37-8
M. Wt: 186.29 g/mol
InChI Key: ZDPHROOEEOARMN-UHFFFAOYSA-N
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Description

Undecanoic acid, also known as Hendecanoic acid or Undecylic acid, is a straight-chain, eleven-carbon saturated medium-chain fatty acid . It is a white crystalline solid, insoluble in water, with a specific gravity of 0.85 . It is found in body fluids and is the most fungitoxic of the C7:0 - C18:0 fatty acid series . It has a role as a human metabolite and an antifungal agent .


Synthesis Analysis

Undecanoic acid has been studied for its antifungal properties, particularly against dermatophytes . The toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .


Molecular Structure Analysis

The molecular formula of undecanoic acid is C11H22O2 . Its IUPAC name is undecanoic acid, and its InChI is InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) . The molecular weight is 186.29 g/mol .


Chemical Reactions Analysis

Undecanoic acid can react with aqueous solutions of nitrites and thiosulfates to give H2S and SO3, and with dithionites to give SO2 . These reactions generate heat . It can be oxidized by strong oxidizing agents and reduced by strong reducing agents .


Physical And Chemical Properties Analysis

Undecanoic acid is a white crystalline solid . It is insoluble in water and has a specific gravity of 0.85 . The molecular formula is C11H22O2, and the molecular weight is 186.29 g/mol .

Scientific Research Applications

Role in Cardiovascular Health

Undecanoic acid, particularly in the form of testosterone undecanoate, has shown potential benefits in cardiovascular health. A study highlighted the use of testosterone undecanoate in improving angina pectoris in patients with coronary heart disease, suggesting a potential cardiovascular benefit (Alexandersen et al., 1996). This points towards undecanoate esters' possible protective roles against cardiovascular diseases, expanding the therapeutic applications of undecanoic acid beyond its traditional uses.

Safety And Hazards

Undecanoic acid may be harmful if inhaled, absorbed through the skin, or swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation . Dust explosion is possible .

Future Directions

Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .

properties

IUPAC Name

undecanoic acid
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InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)
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InChI Key

ZDPHROOEEOARMN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC(=O)O
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID8021690
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Molecular Weight

186.29 g/mol
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Physical Description

Undecanoic acid is a white crystalline solid. Insoluble in water. Specific gravity 0.85. Hence floats on water., Other Solid, White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS], Solid, colourless crystals/ faint fatty, aldehydic odour
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Boiling Point

442.2 °F at 160 mmHg (USCG, 1999)
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Flash Point

greater than 230 °F (USCG, 1999)
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Solubility

0.0522 mg/mL, Insoluble in water; very soluble in alcohol, chloroform, acetone
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Density

0.891 (USCG, 1999) - Less dense than water; will float, 0.9948 (20°/20°)
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Product Name

Undecanoic acid

CAS RN

112-37-8
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Melting Point

83.3 °F (USCG, 1999), 28.6 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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